1-benzyl-2-hydroxy-2-phenyl-2,3-dihydro-1H-imidazo[1,2-a]pyridin-4-ium bromide
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Description
Synthesis Analysis
The synthesis of similar imidazo[1,2-a]pyridinium derivatives involves intricate chemical processes, including reactions that introduce substituted benzylidene groups to the imidazole ring. These processes vary significantly depending on the solvents used and the substituents involved. For example, Plutecka et al. (2006) studied the photoinitiating abilities of 2-oxo-2,3-dihydro-1H-imidazo[1,2-a]pyridinium bromide and its derivatives, highlighting the influence of solvent and substitution on the reaction course (Plutecka et al., 2006).
Molecular Structure Analysis
The molecular structure of related compounds reveals a planar fused ring system, often linked to a benzyl group. X-ray crystallography and quantum chemical calculations provide insights into the structural characteristics of these compounds, as demonstrated in studies of 3-benzyl-6-bromo-1H-imidazo[4,5-b]pyridin-2(3H)-one by Kandri Rodi et al. (2013), where the non-coplanarity of the phenyl ring and the fused ring system was noted (Kandri Rodi et al., 2013).
Chemical Reactions and Properties
The chemical reactions involving imidazo[1,2-a]pyridine derivatives are diverse, with the functionality of the compound significantly influencing its reactivity. For instance, the copper(I)-catalyzed hydroxylation of aryl bromides under the assistance of related ligands showcases the compound's role in facilitating such transformations, leading to the formation of substituted phenols (Jia et al., 2011).
Physical Properties Analysis
The physical properties of imidazo[1,2-a]pyridine derivatives, such as solubility, melting point, and crystal structure, are crucial for understanding their behavior in different chemical environments. The detailed structural analysis provided by X-ray diffraction methods helps in elucidating these properties, aiding in the application of these compounds in various scientific fields.
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and interaction with other molecules, are central to the utility of imidazo[1,2-a]pyridine derivatives in chemical synthesis and applications. The role of these compounds in catalyzing reactions, serving as intermediates, and their photophysical properties are areas of active research. For example, the study on the photoinduced proton and charge transfer in related compounds highlights the complex behavior these molecules exhibit under light, influencing their potential applications in photophysics and photochemistry (Brenlla et al., 2013).
Future Directions
Imidazole compounds have become an important synthon in the development of new drugs due to their broad range of chemical and biological properties . Future research could focus on exploring the potential applications of “1-benzyl-2-hydroxy-2-phenyl-2,3-dihydro-1H-imidazo[1,2-a]pyridin-4-ium bromide” in various fields, including medicinal chemistry.
Mechanism of Action
Target of Action
The compound “1-benzyl-2-hydroxy-2-phenyl-2,3-dihydro-1H-imidazo[1,2-a]pyridin-4-ium bromide” is a derivative of imidazole . Imidazole derivatives are known to interact with multiple receptors and have been found in many important synthetic drug molecules . They show a broad range of biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .
Mode of Action
Imidazole derivatives, in general, are known to bind with high affinity to multiple receptors . This binding can lead to various biochemical reactions and changes in the body, depending on the specific targets and the nature of the interaction.
Biochemical Pathways
Given the broad range of activities of imidazole derivatives, it can be inferred that multiple pathways could be affected . These could include pathways related to inflammation, tumor growth, diabetes, allergies, fever, viral infections, oxidative stress, amoebic infections, helminthic infections, fungal infections, and ulcers .
Pharmacokinetics
Imidazole derivatives are generally known to be highly soluble in water and other polar solvents , which could potentially influence their bioavailability and distribution in the body.
Result of Action
The molecular and cellular effects of this compound’s action would depend on its specific targets and the nature of its interaction with these targets. Given the broad range of activities of imidazole derivatives, the effects could potentially include antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic effects .
properties
IUPAC Name |
1-benzyl-2-phenyl-3H-imidazo[1,2-a]pyridin-4-ium-2-ol;bromide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N2O.BrH/c23-20(18-11-5-2-6-12-18)16-21-14-8-7-13-19(21)22(20)15-17-9-3-1-4-10-17;/h1-14,23H,15-16H2;1H/q+1;/p-1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NIUCHKSKHUNVJO-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N(C2=CC=CC=[N+]21)CC3=CC=CC=C3)(C4=CC=CC=C4)O.[Br-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19BrN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Benzyl-2-hydroxy-2-phenyl-2,3-dihydroimidazo[1,2-a]pyridinium bromide |
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